Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate
CAS No.: 134989-37-0
Cat. No.: VC18729767
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134989-37-0 |
|---|---|
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | ethyl 3-oxo-4-prop-2-enoxybutanoate |
| Standard InChI | InChI=1S/C9H14O4/c1-3-5-12-7-8(10)6-9(11)13-4-2/h3H,1,4-7H2,2H3 |
| Standard InChI Key | WGZIBTDHYRGLGZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(=O)COCC=C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate belongs to the class of β-keto esters with an allyl ether substituent. Its IUPAC name, ethyl 3-oxo-4-prop-2-enoxybutanoate, reflects the esterification of the butanoic acid backbone at position 4 with an allyloxy group and a ketone at position 3 . The compound’s canonical SMILES representation is CCOC(=O)CC(=O)COCC=C, and its InChIKey (WGZIBTDHYRGLGZ-UHFFFAOYSA-N) provides a unique identifier for computational studies .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 186.20 g/mol | |
| Density | Not reported | — |
| Boiling Point | Not reported | — |
| Solubility | Likely soluble in organic solvents | |
| Stability | Hydrolytically sensitive |
The absence of experimental data on melting/boiling points underscores the need for further characterization. Computational models predict moderate hydrophobicity (LogP ≈ 1.5–2.0) due to the ester and allyl groups.
Synthesis Methodologies
Conventional Organic Synthesis
The compound is typically synthesized via esterification and etherification reactions. A plausible route involves:
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Knoevenagel Condensation: Reaction of ethyl acetoacetate with allyl bromide in the presence of a base to introduce the allyloxy group.
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Selective Oxidation: Controlled oxidation to maintain the ketone moiety.
While specific protocols for this compound are scarce, analogous syntheses of β-keto esters (e.g., ethyl 4-chloro-3-oxobutanoate) use biphasic systems to enhance yield and purity . For instance, enzyme-catalyzed reductions in n-butyl acetate-water systems achieve >95% yields for structurally related compounds .
Biocatalytic Approaches
Recent advances employ carbonyl reductases and glucose dehydrogenase for asymmetric synthesis. Although no studies directly target this compound, the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate to chiral hydroxy esters demonstrates the feasibility of adapting such methods . Directed evolution of ketoreductases could optimize activity toward the allyloxy variant .
Research Gaps and Future Directions
Unresolved Questions
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Thermodynamic Data: Experimental determination of melting/boiling points.
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Toxicology: In vitro/in vivo toxicity profiling.
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Catalytic Optimization: Development of enantioselective syntheses.
Emerging Opportunities
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